Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one

Descripción general

Descripción

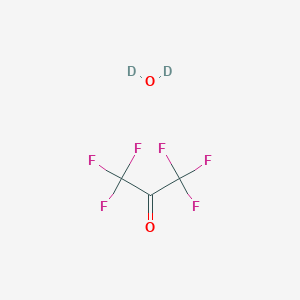

Deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one is a useful research compound. Its molecular formula is C3D2F6O2 and its molecular weight is 186.05. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Deuterated Water: Deuterated water, also known as heavy water, is a form of water where the hydrogen atoms are replaced by deuterium . The primary targets of deuterated water are the metabolic processes within the body . Deuterium, being a stable isotope of hydrogen, can replace hydrogen in many biochemical reactions, thereby affecting the metabolic stability of drugs .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one is a highly polar solvent . It primarily targets chemical reactions, facilitating Friedel–Crafts-type reactions . It also enhances the efficiency of certain catalyzed reactions .

Mode of Action

Deuterated Water: Deuterated water interacts with its targets by replacing the hydrogen atoms in the metabolic reactions . This replacement leads to amplified bond strength, which in turn increases the biological half-life and thus metabolic stability of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one: 1,1,1,3,3,3-Hexafluoropropan-2-one interacts with its targets by facilitating reactions that would otherwise require a Lewis acid catalyst . It also enhances the efficiency of certain catalyzed reactions .

Biochemical Pathways

Deuterated Water: Deuterated water affects various biochemical pathways. It can result in metabolic shunting, leading to decreased exposure of critical organs to unwanted and toxic metabolites or increased exposure to desired active metabolites .

1,1,1,3,3,3-Hexafluoropropan-2-one: It is known to facilitate friedel–crafts-type reactions .

Pharmacokinetics

Deuterated Water: Deuterated water can demonstrate better pharmacokinetic or toxicological properties due to stronger deuterium–carbon bonds by altering their metabolism . This results in the increased drug half-life without affecting protein-binding interactions of the drug .

1,1,1,3,3,3-Hexafluoropropan-2-one:Result of Action

Deuterated Water: The molecular and cellular effects of deuterated water’s action include changes in fundamental processes such as cell division or energy metabolism . It can also lead to a decrease in the growth rate of mammalian cell lines .

1,1,1,3,3,3-Hexafluoropropan-2-one:Action Environment

Deuterated Water: Environmental factors can influence the action, efficacy, and stability of deuterated water. For example, the presence of heavy water in the environment can make growth a challenging task for some organisms .

Actividad Biológica

Deuterated water (D₂O) and 1,1,1,3,3,3-hexafluoropropan-2-one (HFIP) are two distinct compounds that exhibit unique biological activities. This article explores their interactions within biological systems, focusing on their mechanisms of action, potential applications in research and medicine, and relevant case studies.

Overview of Compounds

Deuterated Water (D₂O) :

Deuterated water is water in which the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. It is often used in NMR spectroscopy and other analytical techniques due to its unique nuclear properties.

1,1,1,3,3,3-Hexafluoropropan-2-one (HFIP) :

HFIP is a highly fluorinated compound known for its reactivity and ability to disrupt hydrogen bonding in proteins and enzymes. Its unique structure allows it to interact with biological macromolecules effectively.

1. Interaction with Proteins and Enzymes

HFIP exhibits significant biological activity primarily through its interactions with proteins. The compound can disrupt hydrogen bonds within protein structures, leading to alterations in protein conformation and function. This disruption can affect enzyme activity and protein stability:

- Hydrogen Bond Disruption : HFIP's ability to interfere with hydrogen bonding can lead to denaturation or altered activity of proteins involved in various biochemical pathways .

- Enzyme Inhibition : Studies suggest that HFIP can inhibit certain enzymes by altering their active sites or overall structure .

2. Isotope Effects in Biological Systems

Deuterated water has been shown to influence biochemical reactions differently than regular water due to the kinetic isotope effect. This effect can slow down reaction rates involving hydrogen transfer processes:

- Kinetic Isotope Effect : The substitution of deuterium for hydrogen can lead to changes in reaction kinetics, which may be exploited in studying metabolic pathways and enzyme mechanisms .

Table 1: Summary of Biological Activities

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Deuterated Water | Alters reaction kinetics | Kinetic isotope effects |

| HFIP | Disrupts protein structure | Hydrogen bond disruption |

| Inhibits enzyme activity | Active site alteration |

Case Study 1: HFIP as a Protein Denaturant

A study investigated the effects of HFIP on the stability of various proteins. The results indicated that HFIP could induce denaturation at low concentrations by disrupting the hydrogen bonding network critical for maintaining protein integrity. This property makes HFIP a valuable tool for studying protein folding and misfolding associated with diseases like Alzheimer's .

Case Study 2: Deuterated Water in Metabolic Studies

Research utilizing deuterated water has shown its potential in tracing metabolic pathways. By incorporating D₂O into cell cultures, researchers can track the incorporation of deuterium into metabolic products, providing insights into cellular metabolism and biosynthetic pathways .

Aplicaciones Científicas De Investigación

NMR Spectroscopy

Deuterated hexafluoroacetone serves as an essential solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterated nature allows for clearer spectral analysis by minimizing the interference from hydrogen signals. This property is crucial for characterizing complex molecules and studying reaction mechanisms.

| Compound | Application | Key Characteristics |

|---|---|---|

| Deuterated Hexafluoroacetone | NMR Spectroscopy | High reactivity and isotopic labeling |

| Non-deuterated Hexafluoroacetone | Less effective for isotope studies | Standard solvent properties |

Biochemical Studies

Deuterated water has been utilized in various biochemical studies to investigate metabolic pathways. The presence of deuterium can alter the kinetics of enzymatic reactions and provide insights into metabolic shunting processes. For example:

- Metabolic Pathways : Deuterated water can influence the metabolism of drugs by modifying the rates at which they are metabolized due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds . This property has been leveraged in drug discovery to enhance pharmacokinetic profiles.

Drug Development

The concept of "deuterium switch" has gained traction in pharmaceutical development. By replacing hydrogen with deuterium in drug molecules, researchers aim to improve their pharmacokinetic properties and reduce toxicity. Notable examples include:

- Deutetrabenazine : Approved by the FDA in 2017, this drug demonstrated improved efficacy and reduced dosing frequency compared to its non-deuterated counterpart .

- Caffeine Derivatives : Studies have shown that deuterated caffeine exhibits a more favorable pharmacokinetic profile, leading to less frequent dosing and reduced exposure to toxic metabolites .

Case Study 1: Palladium-Catalyzed Deuteration

A study demonstrated the effectiveness of using deuterated water in palladium-catalyzed nondirected late-stage deuteration of arenes. The reaction utilized a solvent system comprising deuterated water and hexafluoroisopropanol (HFIP), resulting in high yields of deuterated products with significant isotopic enrichment .

Case Study 2: Drug Metabolism Research

Research has shown that deuterated versions of existing drugs can exhibit significantly altered metabolic pathways due to the stronger carbon-deuterium bonds. This leads to decreased rates of metabolism and potentially lower toxicity profiles. For instance, studies on several non-steroidal anti-inflammatory drugs (NSAIDs) indicated that their deuterated analogs had improved pharmacokinetics compared to their traditional forms .

Propiedades

IUPAC Name |

deuterated water;1,1,1,3,3,3-hexafluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O.H2O/c4-2(5,6)1(10)3(7,8)9;/h;1H2/i/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBNOKIGWWEWCN-ZSJDYOACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]O[2H].C(=O)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584208 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72301-81-6 | |

| Record name | Hexafluoropropan-2-one--(~2~H_2_)water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72301-81-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.